3-(benzyloxy)-N-(5-quinolinyl)benzamide
Description
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
3-phenylmethoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C23H18N2O2/c26-23(25-22-13-5-12-21-20(22)11-6-14-24-21)18-9-4-10-19(15-18)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,25,26) |
InChI Key |
XXJHFPKPZWSMNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Quinoline vs. Heterocycles: The 5-quinolinyl group distinguishes the target compound from analogs with thiazole, oxazole, or pyrrolidine substituents. Quinoline’s planar aromatic structure may facilitate DNA intercalation or enzyme inhibition, whereas thiazole derivatives (e.g., nitazoxanide) are associated with antiparasitic activity via nitro-group redox cycling .
Key Observations :
- Antimicrobial Potential: Quinoline derivatives (e.g., ’s quinoxaline-thiadiazole hybrid) show broad-spectrum activity, likely due to aromatic stacking interactions. However, nitazoxanide’s nitro-thiazole group provides specificity against protozoa .
- Enzyme Inhibition: Thiazole and oxadiazole derivatives () exhibit strong binding to enzymes like BACE-1 or kinases, whereas the target compound’s quinoline may target topoisomerases or microbial DNA .
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties and Solubility
Key Observations :
- Polar Surface Area (PSA): Higher PSA in nitro/thiazole derivatives (e.g., nitazoxanide: 109.8 Ų) correlates with better aqueous solubility, whereas quinoline’s lower PSA (~70 Ų) may limit solubility .
Preparation Methods
Synthesis of 3-(Benzyloxy)benzoyl Chloride
The benzyloxy-substituted benzoyl chloride is synthesized through chlorination of 3-(benzyloxy)benzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Chlorination:
-
3-(Benzyloxy)benzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.
-
Oxalyl chloride (1.2 equiv, 12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 5 hours.
-
Solvent removal under vacuum yields the acid chloride as a pale-yellow oil, used immediately without purification.
-
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 5 hours |
| Temperature | 0°C → room temperature |
| Yield (Theoretical) | >95% (unstable intermediate) |
Amidation with 8-Aminoquinoline
The acid chloride reacts with 8-aminoquinoline in the presence of a base to form the target amide.
-
Reaction Setup:
-
8-Aminoquinoline (1.3 equiv, 13 mmol) and triethylamine (Et₃N, 2 equiv, 20 mmol) are dissolved in DCM (30 mL) under nitrogen.
-
The acid chloride (10 mmol) in DCM (10 mL) is added dropwise at 0°C.
-
The mixture is stirred overnight at room temperature.
-
-
Workup:
-
The reaction is quenched with saturated NaHCO₃ (30 mL), and the organic layer is separated.
-
The aqueous phase is extracted with DCM (2 × 15 mL), and combined organic layers are washed with 1 M HCl and brine.
-
Purification via flash chromatography (ethyl acetate/hexanes, 1:20 → 1:4) yields the product as a white solid.
-
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Temperature | 0°C → room temperature |
| Yield | 70–85% |
| Purity (HPLC) | >98% |
Optimization and Challenges
Reaction Kinetics
The rate of amidation is influenced by:
Side Reactions
-
Hydrolysis: Unreacted acid chloride hydrolyzes to 3-(benzyloxy)benzoic acid in aqueous conditions.
-
Quinoline Oxidation: Prolonged exposure to acidic or oxidizing conditions may degrade the quinoline ring.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
-
Column Chromatography: Critical for removing unreacted 8-aminoquinoline and hydrolyzed byproducts.
-
Recrystallization: Ethanol/water mixtures improve crystallinity and purity (>99%).
Industrial-Scale Considerations
Cost Analysis (Per Kilogram):
| Component | Cost (USD) |
|---|---|
| 8-Aminoquinoline | 1,200 |
| 3-(Benzyloxy)benzoic acid | 800 |
| Oxalyl Chloride | 300 |
| Total (Theoretical) | 2,300 |
Process Recommendations:
-
Use continuous flow reactors to enhance mixing and heat transfer during chlorination.
-
Implement in-line FTIR monitoring to track acid chloride formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
